molecular formula C19H21N5O4 B2866814 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 899741-71-0

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No.: B2866814
CAS No.: 899741-71-0
M. Wt: 383.408
InChI Key: TXVGKONYULGGEU-UHFFFAOYSA-N
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Description

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that features a purine core substituted with a benzo[d][1,3]dioxole moiety

Preparation Methods

The synthesis of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic synthesis. One common route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often employing continuous flow chemistry techniques.

Chemical Reactions Analysis

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions:

Common reagents and conditions for these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium.

Scientific Research Applications

9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar compounds to 9-(2H-1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-8,9-dihydro-7H-purine-6-carboxamide include:

The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, which may differ from those of its analogs.

Properties

IUPAC Name

9-(1,3-benzodioxol-5-yl)-2-hexyl-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O4/c1-2-3-4-5-6-14-21-15(17(20)25)16-18(22-14)24(19(26)23-16)11-7-8-12-13(9-11)28-10-27-12/h7-9H,2-6,10H2,1H3,(H2,20,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVGKONYULGGEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=NC(=C2C(=N1)N(C(=O)N2)C3=CC4=C(C=C3)OCO4)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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